molecular formula C20H20BrNO3 B2968526 3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 844449-44-1

3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2968526
CAS No.: 844449-44-1
M. Wt: 402.288
InChI Key: XRIGGVSAUXEEKO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a brominated phenyl group at position 3 and a diethylamino-methyl substituent at position 6. Chromen-4-one (flavone) derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The diethylamino group introduces basicity and solubility, which may impact pharmacokinetic properties.

Properties

IUPAC Name

3-(4-bromophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-3-22(4-2)11-16-18(23)10-9-15-19(24)17(12-25-20(15)16)13-5-7-14(21)8-6-13/h5-10,12,23H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIGGVSAUXEEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the diethylamino methyl group: This can be done through a nucleophilic substitution reaction, where a diethylamino methyl group is introduced using a suitable reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide, thiols, or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromophenyl and diethylamino methyl groups can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares a core 7-hydroxy-4H-chromen-4-one scaffold with modifications at positions 3 (aryl group) and 8 (aminoalkyl chain). Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparison of Structural Features and Physicochemical Properties

Compound Name Position 3 Substituent Position 8 Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound 4-Bromophenyl Diethylaminomethyl ~397.9* Not reported Not given -
5a () 4-Methoxyphenyl Dimethylaminomethyl 326.1 174–176 83
5b () 3,4-Dimethoxyphenyl Dimethylaminomethyl 356.2 154–155 77
5c () 1,3-Benzodioxol-5-yl Dimethylaminomethyl 340.3 160–161 73
5d () Dihydrobenzodioxin-6-yl Dimethylaminomethyl 354.2 179–180 68
3-(4-Chlorophenyl)-8-(piperidinylmethyl) () 4-Chlorophenyl 2-Ethyl-piperidinylmethyl 397.9 Not reported Not given
8-(Dimethylaminomethyl)-3-phenyl () Phenyl Dimethylaminomethyl 295.3 Not reported Not given

*Calculated based on formula C₁₉H₁₈BrNO₃.

Key Observations:

  • Substituent Effects on Melting Points: Electron-donating groups (e.g., methoxy in 5a) correlate with higher melting points compared to halogenated analogs (target compound’s bromophenyl vs. 5a’s methoxyphenyl). This may reflect differences in crystal packing and intermolecular interactions .
  • Aminoalkyl Side Chains: Replacing dimethylamino (5a–5d) with diethylamino (target compound) or piperidinyl () alters lipophilicity and steric bulk, which could influence solubility and receptor binding.
  • Halogen vs. Methoxy/Benzodioxol Groups: Bromine (target) and chlorine () are electron-withdrawing, whereas methoxy and benzodioxol groups (5a–5c) are electron-donating. These differences may modulate electronic properties and reactivity in biological systems.
Crystallographic and Stability Considerations
  • Crystal Packing: ’s compound forms S(6) hydrogen-bonded rings and hexagonal packing stabilized by intermolecular N–H⋯O bonds. Similar interactions may govern the target compound’s stability and solubility .
  • Software Use: Structural characterization of analogs (e.g., 5a–5d) likely employed SHELXL () for refinement, ensuring accurate bond lengths and angles critical for SAR studies .

Biological Activity

The compound 3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one is a derivative of the chromone class, characterized by a complex structure that enhances its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C18H20BrN1O3
  • Molecular Weight: Approximately 397.27 g/mol
  • Structural Features:
    • A chromenone framework
    • Bromophenyl substitution
    • Diethylaminomethyl group

Structural Comparison

Compound NameStructural FeaturesBiological Activity
8-HydroxyquinolineHydroxy group on quinolineAntimicrobial, anticancer
7-HydroxycoumarinHydroxy group on coumarinAntioxidant, anticoagulant
6-Bromo-2-(dimethylamino)chromen-4-oneBromine substitution on chromenoneAnticancer

The unique combination of the bromophenyl and diethylaminomethyl groups in this compound enhances its biological activity compared to other chromone derivatives.

Anticancer Activity

Research indicates that chromone derivatives exhibit significant anticancer properties. The specific compound has been shown to affect various cancer cell lines:

  • Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer)
  • Mechanism of Action: The compound likely induces apoptosis and inhibits cell proliferation through various pathways, including the modulation of signaling molecules involved in cell cycle regulation.

In a study comparing various derivatives, it was found that modifications such as bromine substitution significantly enhanced anticancer efficacy against A549 cells, reducing cell viability by approximately 61% .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

  • Pathogens Tested: Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli
  • Results: The compound demonstrated promising antimicrobial activity, particularly against MRSA strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Studies

  • Anticancer Efficacy Study : A recent study highlighted the effectiveness of this compound against various cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
  • Antimicrobial Resistance : Another case study focused on the compound's ability to combat multidrug-resistant strains of bacteria. The findings suggested that the compound could serve as an alternative treatment option in cases where traditional antibiotics fail.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials : Bromobenzene derivatives and appropriate chromone precursors.
  • Reagents Used : Diethylamine for amine substitution and various solvents for reaction conditions.
  • Key Reaction Steps :
    • Formation of the chromone backbone
    • Introduction of the bromophenyl and diethylaminomethyl groups through electrophilic aromatic substitution and Mannich reactions.

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